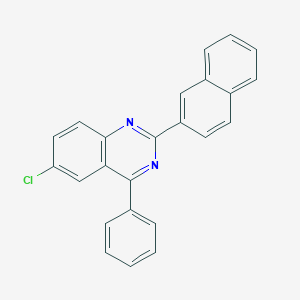![molecular formula C9H19N3O B15159337 Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- CAS No. 652154-40-0](/img/structure/B15159337.png)
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- is a chemical compound with the molecular formula C9H19N3O. It is also known by other names such as tert-Butylurea and N-tert-Butylurea . This compound is characterized by its unique structure, which includes a urea moiety substituted with a tert-butyl group and a trimethyl group. It is commonly used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- typically involves the reaction of tert-butylamine with isocyanates or carbamoyl chlorides. One common method is the reaction of tert-butylamine with phosgene to form tert-butyl isocyanate, which is then reacted with trimethylamine to yield the desired product .
Industrial Production Methods
In industrial settings, the production of Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The urea moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of urea derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylurea: A urea derivative used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its tert-butyl and trimethyl groups provide steric hindrance, affecting its interactions with other molecules and making it a valuable reagent in selective chemical transformations .
Propiedades
Número CAS |
652154-40-0 |
|---|---|
Fórmula molecular |
C9H19N3O |
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
1-(tert-butyliminomethyl)-1,3,3-trimethylurea |
InChI |
InChI=1S/C9H19N3O/c1-9(2,3)10-7-12(6)8(13)11(4)5/h7H,1-6H3 |
Clave InChI |
LCAMCMSYXONNDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=CN(C)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


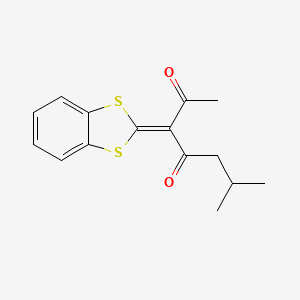

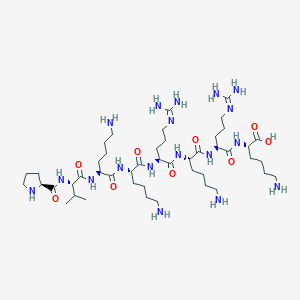
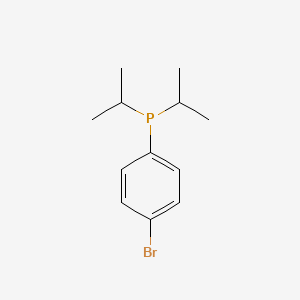
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
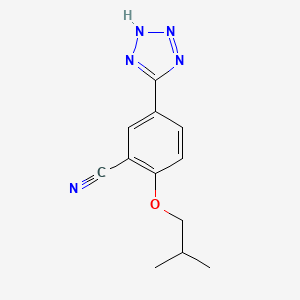
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)
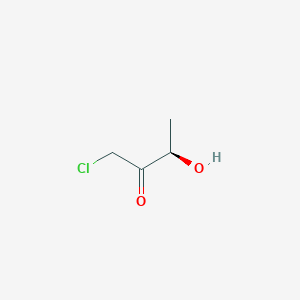
![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
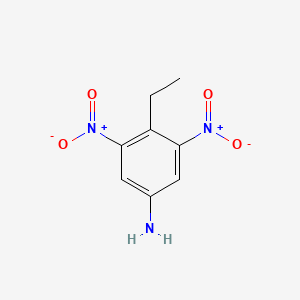
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
